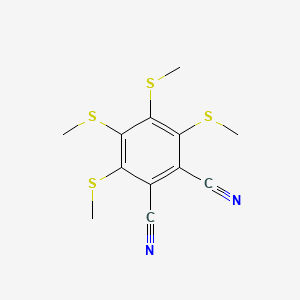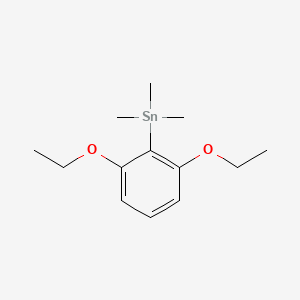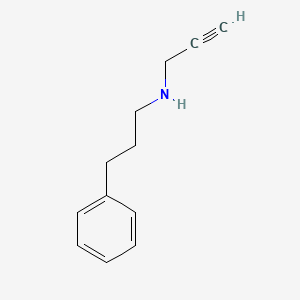
3-Methylpentan-3-yl 4-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylpentan-3-yl 4-nitrobenzoate is an organic compound that belongs to the ester class of chemicals. It is characterized by the presence of a nitro group attached to a benzene ring and an ester linkage connecting the benzene ring to a 3-methylpentan-3-yl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylpentan-3-yl 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with 3-methylpentan-3-ol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and requires heating under reflux conditions to drive the reaction to completion. The general reaction scheme is as follows:
4-Nitrobenzoic acid+3-Methylpentan-3-olH2SO43-Methylpentan-3-yl 4-nitrobenzoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or distillation may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Methylpentan-3-yl 4-nitrobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitro group on the benzene ring can be replaced by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Hydrolysis: The ester linkage can be hydrolyzed in the presence of an acid or base to yield 4-nitrobenzoic acid and 3-methylpentan-3-ol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used.
Reduction: 3-Methylpentan-3-yl 4-aminobenzoate.
Hydrolysis: 4-Nitrobenzoic acid and 3-methylpentan-3-ol.
Scientific Research Applications
3-Methylpentan-3-yl 4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 3-Methylpentan-3-yl 4-nitrobenzoate depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amine group through the transfer of electrons and protons, facilitated by a catalyst. The molecular targets and pathways involved can vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-nitrobenzoate: Similar structure but with a methyl group instead of a 3-methylpentan-3-yl group.
Ethyl 4-nitrobenzoate: Similar structure but with an ethyl group instead of a 3-methylpentan-3-yl group.
Isopropyl 4-nitrobenzoate: Similar structure but with an isopropyl group instead of a 3-methylpentan-3-yl group.
Uniqueness
3-Methylpentan-3-yl 4-nitrobenzoate is unique due to the presence of the 3-methylpentan-3-yl group, which can impart different physical and chemical properties compared to its simpler analogs
Properties
CAS No. |
55705-66-3 |
|---|---|
Molecular Formula |
C13H17NO4 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
3-methylpentan-3-yl 4-nitrobenzoate |
InChI |
InChI=1S/C13H17NO4/c1-4-13(3,5-2)18-12(15)10-6-8-11(9-7-10)14(16)17/h6-9H,4-5H2,1-3H3 |
InChI Key |
RZZXZWUGQDHMDM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CC)OC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]propanoic acid](/img/structure/B14625081.png)
![Benzene, 1-[(4-chloro-2-butynyl)oxy]-4-methoxy-](/img/structure/B14625087.png)
![2-Phenyl-7-(2H-tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B14625090.png)
![4-[(1,3-Thiazol-2-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B14625098.png)

![Trimethoxy[(phenylsulfanyl)methyl]silane](/img/structure/B14625117.png)

![6-{[(2-Phenylethenesulfonyl)carbamoyl]amino}hexanoic acid](/img/structure/B14625134.png)



